molecular formula C11H16N2O2 B3033882 (2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester CAS No. 124571-74-0

(2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester

Cat. No.: B3033882
CAS No.: 124571-74-0
M. Wt: 208.26 g/mol
InChI Key: VDGOQCNJUUVNIU-AVQMFFATSA-N
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Description

(2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester, often shortened to 2C-E ethyl ester, is an analog of 2C-E, a psychedelic phenethylamine with effects similar to those of LSD. It is a synthetic compound that has been used in scientific research as a tool to study pharmacology, biochemistry, and physiology.

Scientific Research Applications

Alkoxycarbonylation of Unsaturated Phytogenic Substrates

Alkoxycarbonylation, a process relevant to the synthesis of ester products, including potentially those similar to the compound , has been highlighted for its role in creating ester products from unsaturated phytogenic substrates. This process involves the use of palladium catalysts and is crucial for obtaining ester products that can serve various industrial and pharmaceutical purposes, including the production of polymers (Sevostyanova & Batashev, 2023).

Xylan Derivatives and Application Potential

The chemical modification of xylan into biopolymer ethers and esters showcases the innovative approaches in modifying natural polymers for specific applications. This research area explores the creation of new materials with tailored properties for drug delivery and other applications (Petzold-Welcke et al., 2014).

Fatty Acid Conjugates of Xenobiotics

The formation and toxicity of fatty acid conjugates of xenobiotics, including esters, are significant in understanding the metabolic and toxicological profiles of various compounds. This research area explores how these conjugates can affect human health and the environment, underscoring the importance of studying such chemical reactions and their outcomes (Ansari et al., 1995).

Bioethanol for Biodiesel Production

Using bioethanol, which could be related to the chemical processes involving esters, in biodiesel production represents a sustainable approach to fuel generation. This research emphasizes the importance of exploring alternative feedstocks and improving the economic and environmental efficiency of biodiesel production processes (Brunschwig et al., 2012).

Chemistry of Heterocycles from Dicyanomethylene Compounds

The chemistry of dicyanomethylene compounds, closely related to the synthesis of various heterocyclic compounds, offers insight into the synthesis of complex molecules. This area of research highlights the versatility of such compounds as building blocks for creating a wide range of chemicals, potentially including the requested ester compound (Gomaa & Ali, 2020).

Properties

IUPAC Name

ethyl (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-5-15-11(14)10(8-12)9(2)6-7-13(3)4/h6-7H,5H2,1-4H3/b7-6+,10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGOQCNJUUVNIU-AVQMFFATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/C=C/N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester
Reactant of Route 2
(2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester

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